Thermodynamic Stability: Gas-Phase Enthalpy of Formation vs. Mono-Methoxy Pyridines
The standard molar enthalpy of formation in the gaseous phase at 298.15 K for 2,6-dimethoxypyridine is significantly more exothermic than that of 2-methoxypyridine or 4-methoxypyridine, indicating enhanced thermodynamic stability [1].
| Evidence Dimension | Standard molar enthalpy of formation (gaseous phase) |
|---|---|
| Target Compound Data | -233.5 ± 1.8 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Methoxypyridine: -42.7 ± 1.9 kJ·mol⁻¹; 4-Methoxypyridine: -18.2 ± 1.8 kJ·mol⁻¹ |
| Quantified Difference | ~191 kJ·mol⁻¹ more exothermic than 2-methoxypyridine; ~215 kJ·mol⁻¹ more exothermic than 4-methoxypyridine |
| Conditions | T = 298.15 K, p = 0.1 MPa, static bomb combustion calorimetry and Calvet microcalorimetry |
Why This Matters
The significantly greater thermodynamic stability of 2,6-dimethoxypyridine may confer advantages in high-temperature reactions or long-term storage, making it a more robust building block for industrial-scale syntheses.
- [1] Amaral, L. M. P. F.; Ribeiro da Silva, M. A. V. Thermochemistry of some methoxypyridines. J. Chem. Thermodyn. 2012, 48, 65-69. View Source
